6-Chloro-2-(trifluoromethyl)nicotinoyl chloride
Overview
Description
“6-Chloro-2-(trifluoromethyl)nicotinoyl chloride”, also known as TFMIPC, is a derivative of nicotinic acid. It has a molecular weight of 243.99 g/mol. The IUPAC name for this compound is 2-chloro-6-(trifluoromethyl)nicotinoyl chloride .
Molecular Structure Analysis
The linear formula for “6-Chloro-2-(trifluoromethyl)nicotinoyl chloride” is C7H2Cl2F3NO . The InChI code for this compound is 1S/C7H2Cl2F3NO/c8-5-3(6(9)14)1-2-4(13-5)7(10,11)12/h1-2H .Physical And Chemical Properties Analysis
The molecular weight of “6-Chloro-2-(trifluoromethyl)nicotinoyl chloride” is 243.99 g/mol.Safety And Hazards
“6-Chloro-2-(trifluoromethyl)nicotinoyl chloride” is classified as having acute toxicity (oral, category 4), skin corrosion (category 1B), and serious eye damage (category 1) . It is harmful if swallowed and causes severe skin burns and eye damage . Safety measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .
properties
IUPAC Name |
6-chloro-2-(trifluoromethyl)pyridine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO/c8-4-2-1-3(6(9)14)5(13-4)7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSXPEXYFTVJJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)Cl)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(trifluoromethyl)nicotinoyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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